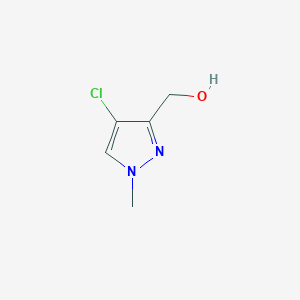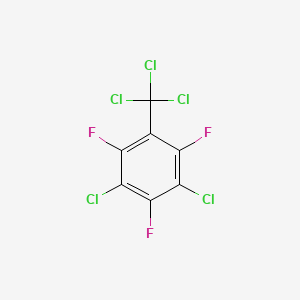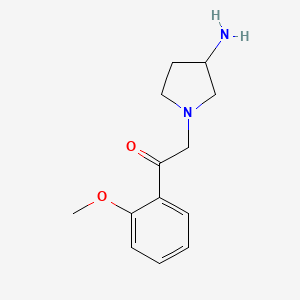![molecular formula C11H14ClNO B1487891 [2-(4-氯苯氧基)-1-环丙基乙基]胺 CAS No. 1342169-99-6](/img/structure/B1487891.png)
[2-(4-氯苯氧基)-1-环丙基乙基]胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“[2-(4-Chlorophenoxy)-1-cyclopropylethyl]amine” is a chemical compound with the molecular formula C11H14ClNO. It has a molecular weight of 211.69 g/mol . This compound is not intended for human or veterinary use and is primarily used for research purposes.
Molecular Structure Analysis
The molecular structure of “[2-(4-Chlorophenoxy)-1-cyclopropylethyl]amine” is based on its molecular formula C11H14ClNO . The InChI code for this compound is 1S/C11H14ClNO/c1-11-6-7-12-9-4-2-8(10)3-5-9/h2-5,11H,6-7H2,1H3 .Physical And Chemical Properties Analysis
“[2-(4-Chlorophenoxy)-1-cyclopropylethyl]amine” has a predicted density of 1.224±0.06 g/cm3 and a predicted boiling point of 323.0±22.0 °C .科学研究应用
环境与健康影响研究
氯苯氧基除草剂与出生结果:一项研究调查了氯苯氧基除草剂对美国出生结果的影响,发现出生畸形明显增加,特别是使用此类除草剂处理小麦种植面积大的地区的心血管/呼吸系统和肌肉骨骼/皮肤异常 (Schreinemachers, 2003).
农民免疫变化:接触氯苯氧基除草剂会导致农民短期免疫抑制效应,突出了与这些化学物质广泛使用相关的潜在健康问题 (Faustini 等,1996).
机理和毒理学研究
中性粒细胞功能:对 2,4-二氯苯氧基乙酸胺盐的亚急性中毒的研究证明了其对中性粒细胞的影响,表明持续存在的定量和功能障碍,表明需要进一步研究其免疫毒性作用 (Akhmetchenko 等,2013).
癌症死亡率和除草剂接触:一项针对接触氯苯氧基除草剂和污染物的荷兰工人的研究表明,癌症死亡率风险仅略有增加,特别关注泌尿系统和生殖系统癌症 (Boers 等,2009).
代谢和接触分析
尿液代谢物谱分析:通过皮肤接触研究氯苯醚(一种相关化合物)在人体内的代谢,突出了特定代谢物的产生,提供了对接触和潜在健康影响的见解 (Rubio 等,2021).
属性
IUPAC Name |
2-(4-chlorophenoxy)-1-cyclopropylethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c12-9-3-5-10(6-4-9)14-7-11(13)8-1-2-8/h3-6,8,11H,1-2,7,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHJSIGUNKIOSSV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(COC2=CC=C(C=C2)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(4-Chlorophenoxy)-1-cyclopropylethyl]amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(Chloromethyl)imidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B1487810.png)
![(8-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine](/img/structure/B1487815.png)

![1-[(2,4-dimethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1487818.png)
![3-[2-Bromo-4-(sec-butyl)phenoxy]piperidine hydrochloride](/img/structure/B1487820.png)
![[2-(4-Methylphenyl)oxan-3-yl]methanamine](/img/structure/B1487822.png)
![3-{[(2-Methoxybenzyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1487823.png)


![(1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carbonitrile](/img/structure/B1487826.png)


